2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

Acetolactate synthase inhibition Herbicide metabolism Pro-herbicide activation

Direct-acting acetolactate synthase (ALS) inhibitor; the active herbicidal metabolite of bispyribac-sodium and related pro-herbicides. Unlike ester prodrugs, this free acid requires no metabolic activation, eliminating false negatives in cell-free ALS enzyme assays. • Ready-to-use reference inhibitor for in vitro ALS inhibition assays (IC₅₀ determination) and herbicide resistance mutation screening. • Certified analytical standard for quantifying active metabolite formation in plant metabolism studies of PYB pro-herbicides. • Unsubstituted parent scaffold for SAR studies; provides baseline binding affinity for evaluating 6-position modifications.

Molecular Formula C13H12N2O5
Molecular Weight 276.24 g/mol
CAS No. 110284-78-1
Cat. No. B020090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid
CAS110284-78-1
Molecular FormulaC13H12N2O5
Molecular Weight276.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)OC2=CC=CC=C2C(=O)O)OC
InChIInChI=1S/C13H12N2O5/c1-18-10-7-11(19-2)15-13(14-10)20-9-6-4-3-5-8(9)12(16)17/h3-7H,1-2H3,(H,16,17)
InChIKeyKPJNHFDQZKAJKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid: ALS-Inhibiting Herbicide Metabolite


2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid (CAS 110284-78-1) is a pyrimidinyloxybenzoic acid (PYB) derivative that functions as the active acetolactate synthase (ALS) inhibitory metabolite of several pro-herbicides, including ZJ0273, bispyribac-sodium, and pyribenzoxim [1]. This compound is the free acid form of the PYB pharmacophore and is recognized as the primary herbicidal agent responsible for ALS inhibition in target weeds [2]. Unlike its ester prodrug counterparts, this compound does not require metabolic activation by plant carboxylesterases to exert its ALS-inhibiting activity, making it a critical reference standard for in vitro enzyme assays, environmental fate studies, and herbicide resistance research [3].

Direct ALS inhibition without metabolic activation
Active metabolite reference standard for pro-herbicide studies
Unsubstituted PYB scaffold for SAR and resistance research

Why 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid Cannot Be Replaced


Direct substitution of 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid (CAS 110284-78-1) with its ester prodrugs (e.g., bispyribac-sodium, pyribenzoxim) or other PYB-class herbicides (e.g., pyrithiobac-sodium) is not scientifically valid due to fundamental differences in metabolic activation requirements, ALS enzyme inhibition kinetics, and environmental fate profiles. Ester prodrugs are inactive in vitro and require hydrolysis by plant carboxylesterases to release the active free acid [1]. Consequently, using a prodrug in an in vitro ALS inhibition assay will yield false-negative results, as the compound cannot inhibit the enzyme without prior metabolic activation. Furthermore, different PYB analogs exhibit distinct substituent patterns on the benzoic acid ring (e.g., 6-chloro, 6-acyl, or 6-(N-methoxyethanimidoyl) groups), which directly modulate ALS binding affinity, herbicidal potency, and crop selectivity [2]. The quantitative evidence below demonstrates that CAS 110284-78-1 possesses a unique combination of structural simplicity, direct ALS inhibitory activity, and defined environmental behavior that cannot be replicated by any single analog.

Prodrugs lack direct ALS inhibition
Ester prodrugs (e.g., bispyribac-sodium) require plant carboxylesterase hydrolysis; in vitro substitution may produce false-negative results.
6-Substituted analogs alter binding
6-Chloro, 6-acyl, or 6-(N-methoxyethanimidoyl) groups modify ALS affinity and crop selectivity; class-level profile may not transfer.
Metabolite fate profiles differ
Environmental degradation and metabolite formation vary among PYB pro-herbicides; analytical interpretation requires compound-specific reference.

2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid: Quantitative Evidence vs. Analogs


Direct ALS Inhibition: Active Metabolite vs. Prodrug

2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid (CAS 110284-78-1) is the active ALS-inhibiting metabolite of the pro-herbicide ZJ0273. In a direct comparison, ZJ0273 exhibited no in vitro ALS inhibition, while the metabolite M7 (identified as CAS 110284-78-1) demonstrated significant ALS inhibition [1]. This confirms that CAS 110284-78-1 is the active herbicidal agent, whereas ZJ0273 is an inactive prodrug requiring metabolic activation. For in vitro ALS assays, procurement of the free acid is mandatory to obtain valid inhibition data.

ALS Inhibition
Head-to-head
Active free acid
Inactive prodrug (ZJ0273)
Direct enzyme inhibition; prodrug yields false negatives in vitro.
Requires free acid for cell-free ALS assays.
Acetolactate synthase inhibition Herbicide metabolism Pro-herbicide activation

Phytotoxicity Potency in Algal Bioassay

In a standardized phytotoxicity assay using the green alga Scenedesmus acutus, 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid (CAS 110284-78-1) exhibited potent herbicidal activity as measured by ethane production inhibition. The compound demonstrated a concentration-dependent effect with an EC50 value of 0.23 nM at 10^-6 M [1]. While direct comparative data for other PYB analogs in the same assay system are not available in the public domain, this quantitative potency value establishes a benchmark for future comparative studies.

Phytotoxicity EC₅₀
Reported
0.23 nM
Scenedesmus acutus, 20 hr
Reference potency for phytotoxicity benchmarking.
No direct comparator available in this assay system.
Phytotoxicity Algal bioassay Herbicide screening

Minimal ALS Scaffold vs. 6-Substituted Analogs

2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid (CAS 110284-78-1) represents the minimal PYB scaffold required for ALS inhibition, lacking the 6-position substituents found in commercial herbicides such as bispyribac-sodium (6-substituted with a second PYB group), pyrithiobac-sodium (6-chloro), and pyriminobac-methyl (6-(N-methoxyethanimidoyl)). While quantitative ALS inhibition data (e.g., IC50 values) are not publicly available in primary literature, SAR studies on PYB derivatives demonstrate that 6-position modifications significantly alter herbicidal potency and crop selectivity [1]. The unsubstituted free acid serves as the essential reference compound for understanding baseline ALS inhibition and for developing novel derivatives.

Scaffold comparison
Class-level
6-unsubstituted (free acid)
6-substituted commercial analogs
Baseline reference for SAR; substitution alters potency and selectivity.
IC₅₀ comparison not publicly available; structural class inference.
Structure-activity relationship PYB herbicides ALS inhibitor design

2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid: Research & Industrial Applications


ALS Enzyme Inhibition Assays & Resistance Screening

Use as the active reference inhibitor in in vitro acetolactate synthase (ALS) enzyme assays to screen for herbicide resistance mutations or to validate the inhibitory potency of novel PYB derivatives. Unlike ester prodrugs that require metabolic activation, CAS 110284-78-1 directly inhibits ALS in cell-free systems, providing reliable and reproducible IC50 data [1].

Environmental Fate & Metabolism of PYB Pro-Herbicides

Employ as a certified analytical standard for quantifying the formation of the active ALS-inhibiting metabolite in plant metabolism studies of pro-herbicides such as ZJ0273, bispyribac-sodium, and pyribenzoxim. The compound's role as the primary herbicidal metabolite makes it essential for elucidating metabolic activation pathways and understanding herbicide selectivity mechanisms [1].

SAR Studies & Novel Herbicide Development

Utilize as the unsubstituted parent scaffold in SAR studies aimed at optimizing PYB-class herbicides. The compound's minimal structure, lacking 6-position substituents, provides a baseline for evaluating how structural modifications (e.g., esterification, halogenation, or addition of oxime groups) impact ALS binding affinity, herbicidal potency, and crop safety [2].

Phytotoxicity Benchmarking in Algal & Plant Bioassays

Apply as a reference compound in phytotoxicity screening assays using model organisms such as Scenedesmus acutus to establish baseline EC50 values for comparing the potency of new PYB analogs or formulated herbicide products [3].

Application
Selection Property
Validation Focus
ALS enzyme inhibition assays & resistance screening
Direct ALS inhibition (free acid)
Reproducible IC₅₀ data in vitro
Environmental fate & metabolism of PYB pro-herbicides
Active metabolite analytical standard
Metabolite formation and quantification accuracy
SAR studies & novel herbicide development
Unsubstituted parent PYB scaffold
Baseline ALS inhibition and selectivity profiling
Phytotoxicity benchmarking in algal & plant bioassays
Reference phytotoxicity potency
EC₅₀ benchmarking consistency

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